molecular formula C14H13ClN2O2S B2471648 N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 329078-81-1

N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B2471648
CAS No.: 329078-81-1
M. Wt: 308.78
InChI Key: CZFWJMMMMHDSMO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.78. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

  • N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide derivatives have been investigated for their antimalarial properties. Research on a related series of compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice. These studies indicated that the compound class exhibits not only activity against resistant strains of the parasite but also favorable pharmacokinetic properties, which could potentially allow for extended protection against infection after oral administration (Werbel et al., 1986).

Anticonvulsant Activity

  • Derivatives of the compound have been synthesized and assessed for anticonvulsant activity in animal models of epilepsy. The studies showed activity primarily in the maximal electroshock (MES) seizures, particularly for certain anilide derivatives, indicating potential applications in the treatment of epilepsy and therapy-resistant epilepsy (Kamiński et al., 2015).

Antinociceptive Activity

  • Research into 3(2H)‐Pyridazinone derivatives related to the compound has revealed potent antinociceptive activity, surpassing that of aspirin in modified Koster's Tests. The studies underscored the significance of certain structural parameters, like log P and molecular connectivity indices, in enhancing the antinociceptive effect (Doğruer et al., 2000).

Cognitive and Memory Enhancement

  • Investigations into 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives, structurally similar to the compound , have demonstrated positive effects on memory abilities in mice. This suggests potential for cognitive or memory enhancement applications (Li Ming-zhu, 2008).

Vasopressin Receptor Characterization

  • A novel derivative, structurally related to the compound, was identified as a potential radioligand for the arginine vasopressin 1B (V1B) receptor. It exhibited high binding affinities and antagonistic activity, suggesting utility in clinical biomarker development for drug occupancy or monitoring levels of the V1B receptor in diseases (Koga et al., 2016).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-19-12-6-5-10(15)8-11(12)17-13(18)9-20-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFWJMMMMHDSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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